molecular formula C11H17Cl2N5 B584917 1-(3-氯苯基)-5-异丙基双胍盐酸盐 CAS No. 1071546-52-5

1-(3-氯苯基)-5-异丙基双胍盐酸盐

货号: B584917
CAS 编号: 1071546-52-5
分子量: 290.19 g/mol
InChI 键: TUBIBEKUWYLPLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(3-Chlorophenyl)piperazine hydrochloride” is an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The molecular formula of “1-(3-Chlorophenyl)piperazine hydrochloride” is C10H14Cl2N2 . Theoretical studies using Density Functional Theory (DFT) involving the well-known Becke three-parameter Lee-Yang-Parr function (B3LYP) and 6-311G (d, p) basis set for the synthesized compound was carried out .


Chemical Reactions Analysis

The chemical reactions of “1-(3-Chlorophenyl)piperazine hydrochloride” are not specifically mentioned in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chlorophenyl)piperazine hydrochloride” are not specifically mentioned in the sources I found .

科学研究应用

  • GPR14/尿激肽-II受体非肽激动剂的发现: 一项重大发现是对尿激肽-II受体的非肽激动剂的鉴定,这展示了氯苯基化合物在基于受体的药物发现中的潜力。这种通过基于细胞的筛选鉴定的激动剂证明了此类化合物在开发药理学工具和潜在的新治疗线索中的效用 (Croston 等人,2002 年)

  • 抗菌剂与纤维素的结合机制: 对氯己定的研究(一种与 1-(3-氯苯基)-5-异丙基双胍具有相似胍基部分的化合物)阐明了其在纤维素上的吸附机制,突出了静电和氢键力的作用。这项工作有助于理解结构相关的化合物如何与生物聚合物相互作用,从而为设计具有抗菌性能的材料提供见解 (Blackburn 等人,2007 年)

  • 环二鸟苷酸的合成: 在核苷化学中采用氯苯基衍生物的保护基策略强调了氯苯基化合物在合成有机化学中的多功能性。此类方法对于合成生物活性分子至关重要,并且可能与涉及 1-(3-氯苯基)-5-异丙基双胍的合成途径相关 (Yan 和 Aguilar,2007 年)

  • 抗菌剂开发: 探索氯苯基异恶唑衍生物对各种菌株的抗菌性能展示了氯苯基化合物在开发新型抗菌剂中的潜力。此研究方向可适用于 1-(3-氯苯基)-5-异丙基双胍等化合物,以对抗细菌感染 (Popat 等人,2004 年)

安全和危害

“1-(3-Chlorophenyl)piperazine hydrochloride” is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The future directions of “1-(3-Chlorophenyl)piperazine hydrochloride” are not specifically mentioned in the sources I found .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-Chloroaniline", "Isopropylamine", "Cyanoguanidine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: 3-Chloroaniline is reacted with sodium hydroxide in methanol to form 3-chloroaniline sodium salt.", "Step 2: The 3-chloroaniline sodium salt is then reacted with cyanoguanidine in acetone to form 1-(3-Chlorophenyl)-3-cyanoguanidine.", "Step 3: The 1-(3-Chlorophenyl)-3-cyanoguanidine is then reacted with isopropylamine in methanol to form 1-(3-Chlorophenyl)-3-(isopropylamino)guanidine.", "Step 4: The 1-(3-Chlorophenyl)-3-(isopropylamino)guanidine is then reacted with hydrochloric acid in methanol to form 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride." ] }

CAS 编号

1071546-52-5

分子式

C11H17Cl2N5

分子量

290.19 g/mol

IUPAC 名称

1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H

InChI 键

TUBIBEKUWYLPLO-UHFFFAOYSA-N

SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl

规范 SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl

同义词

N-(3-Chlorophenyl)-N’-(1-methylethyl)Imidodicarbonimidic Diamide Hydrochloride; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。